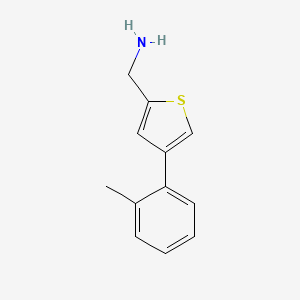

(4-(o-Tolyl)thiophen-2-yl)methanamine

Description

Properties

IUPAC Name |

[4-(2-methylphenyl)thiophen-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-6,8H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKPZHWDHHSBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(o-Tolyl)thiophen-2-yl)methanamine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

Substitution with o-Tolyl Group:

Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes to (4-(o-Tolyl)thiophen-2-yl)methanamine

The compound is likely synthesized via:

-

Cyclocondensation : Analogous to the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, where polyphosphoric acid (PPA) facilitates cyclization between hydrazides and amino acids .

-

Thiophene Functionalization : Substitution at the 4-position of thiophene with o-tolyl groups may involve Friedel-Crafts alkylation or Suzuki-Miyaura coupling, as seen in aryl-thiophene syntheses .

Nucleophilic Reactivity of the Methanamine Group

The primary amine (–CH₂NH₂) participates in:

Acylation

-

Reaction with acyl chlorides or anhydrides to form amides. For example, analogous compounds like (2-thiophen-2-yl)ethanethioamide undergo acylation under mild conditions .

Schiff Base Formation

-

Condensation with aldehydes/ketones to yield imines, as demonstrated in N-(p-tolyl)methanimine synthesis from thiophene-2-carbaldehyde and p-toluidine .

Example :

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution, guided by the electron-donating o-tolyl group:

-

Sulfonation : Sulfur incorporation via reactions with SO₃ or sulfonyl chlorides, as observed in 5-(piperidin-1-ylsulfonyl)thiophen-2-yl derivatives .

-

Halogenation : Bromination or chlorination at the 5-position of thiophene, similar to 4-(4-chlorophenyl)thiazole synthesis .

Coordination Chemistry

The amine group acts as a ligand for metal complexes:

-

Palladium Coordination : Formation of Pd(II) complexes via N-donation, analogous to bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ .

Example Reaction :

Cross-Coupling Reactions

The o-tolyl-thiophene scaffold may engage in:

-

Suzuki-Miyaura Coupling : For C–C bond formation at the thiophene’s 4-position, as seen in aryl-thiazole syntheses .

-

Buchwald-Hartwig Amination : Introduction of secondary amines via Pd catalysis .

Oxidation and Reduction

-

Amine Oxidation : Conversion to nitriles or nitro groups under strong oxidants (e.g., KMnO₄) .

-

Thiophene Reduction : Hydrogenation to tetrahydrothiophene derivatives using H₂/Pd-C .

Biological Activity and Derivatives

While not directly studied, structural analogs exhibit:

-

Enzyme Inhibition : (5-Sulfonylthiophen-2-yl)methanamine derivatives inhibit lysyl oxidase (LOX) with IC₅₀ values ~19 μM .

-

Anticancer Potential : Thiophene-pyrrolone hybrids show activity against tumor cells .

Table 1: Key Reaction Types and Conditions

Table 2: Biological Activity of Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| (5-Sulfonylthiophen-2-yl)methanamine | LOX Enzyme | 19 μM | |

| 1-(4-Chlorophenyl)thiophene-pyrrolone | Tumor Cells | 12 μM |

Scientific Research Applications

Medicinal Chemistry

Overview : The compound serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting inflammatory pathways.

Case Study : Research has indicated that (4-(o-Tolyl)thiophen-2-yl)methanamine acts as an inhibitor of leukotriene A-4 hydrolase, which is involved in the inflammatory response. This inhibition suggests potential therapeutic uses in treating conditions like asthma and other inflammatory diseases.

| Compound | Target | Effect | Reference |

|---|---|---|---|

| This compound | Leukotriene A-4 hydrolase | Inhibition |

Materials Science

Overview : In materials science, this compound is utilized in the development of organic semiconductors and optoelectronic devices.

Application Example : The incorporation of this compound into polymer matrices has been shown to enhance the electrical conductivity and stability of organic light-emitting diodes (OLEDs). Studies have demonstrated that devices fabricated with this compound exhibit improved performance metrics compared to those without it .

Biological Studies

Overview : The compound has been employed as a probe in biochemical assays to investigate enzyme interactions and metabolic pathways.

Research Findings : In biochemical assays, this compound was used to study the interaction between various enzymes and substrates. It was found to modulate enzyme activity, providing insights into metabolic processes and potential drug interactions .

| Enzyme Studied | Effect on Activity | Implication | Reference |

|---|---|---|---|

| Various enzymes | Modulation of activity | Insights into metabolism |

Industrial Applications

Overview : The compound is also significant in industrial chemistry, particularly in the synthesis of corrosion inhibitors and other specialty chemicals.

Example Application : In the formulation of corrosion inhibitors, this compound has been shown to provide effective protection against metal degradation in harsh environments. Its unique thiophene structure contributes to its efficacy as a protective agent .

Mechanism of Action

The mechanism of action of (4-(o-Tolyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. For example, as a lysyl oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the cross-linking of collagen and elastin in the extracellular matrix . This inhibition can have therapeutic implications in cancer treatment by reducing tumor growth and metastasis.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituent on the phenyl ring attached to the thiophene core significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

Variations in the Amine Group

The amine group's structure influences basicity, solubility, and intermolecular interactions:

Key Observations :

Heterocyclic Core Modifications

Replacing thiophene with other heterocycles alters electronic properties and bioactivity:

Key Observations :

- Furan analogs exhibit reduced stability due to oxygen's lower nucleophilicity compared to sulfur .

Biological Activity

(4-(o-Tolyl)thiophen-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with an o-tolyl group and an amine functional group. Its molecular formula is with a molecular weight of approximately 172.22 g/mol. The presence of the thiophene moiety suggests potential interactions with biological targets, particularly in pharmacological contexts.

Antimicrobial Properties

Research has indicated that compounds containing thiophene rings often exhibit antimicrobial activity . A study evaluating related thiophene derivatives showed significant antibacterial effects against various gram-positive and gram-negative bacteria. The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antiviral Activity

The antiviral potential of similar compounds has been documented, particularly their ability to inhibit viral replication. For instance, studies have demonstrated that certain thiophene derivatives can reduce the infectivity of influenza viruses by over 90%, suggesting a promising avenue for the development of antiviral agents . While specific data on this compound is limited, its structural analogs indicate a potential for similar activity.

The precise mechanism of action for this compound remains to be fully elucidated. However, based on related compounds, it is hypothesized that the compound may interact with specific enzymes or receptors , leading to inhibition or activation of biological pathways. This interaction could result in altered cellular responses, including apoptosis in cancer cells or inhibition of pathogen growth .

Case Studies and Research Findings

-

Antibacterial Activity :

A comparative study on various thiophene derivatives found that those with similar structural features exhibited significant zones of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents in enhancing antibacterial efficacy . -

Antiviral Evaluation :

In a pharmacological investigation involving triazole derivatives, compounds structurally related to this compound were shown to suppress hemagglutinating activity and exhibit virucidal properties against influenza viruses. These findings suggest that modifications in the thiophene structure can lead to enhanced antiviral activity . -

Cytotoxicity Studies :

Cytotoxicity assays conducted on related compounds revealed varying degrees of toxicity towards human cell lines, indicating that while some derivatives may be effective against pathogens, they could also pose risks to human cells if not properly optimized .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (4-(o-Tolyl)thiophen-2-yl)methanamine, and how do reaction conditions influence regioselectivity?

Synthesis typically involves multi-step protocols, such as:

- Thiophene functionalization : Bromination or cross-coupling at the 4-position of thiophene to introduce the o-tolyl group.

- Amine installation : Reductive amination or nucleophilic substitution to attach the methanamine group at the 2-position .

Regioselectivity challenges arise due to competing reactions at the thiophene ring’s 3- and 5-positions. Microwave-assisted synthesis or transition-metal catalysts (e.g., Pd) can improve selectivity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons for o-tolyl vs. thiophene protons).

- IR : Stretching frequencies for amine (-NH, ~3300 cm) and C-S bonds (~700 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should align with the molecular formula (CHNS, MW = 203.3 g/mol) .

Q. What are the key physicochemical properties affecting solubility and reactivity in biological assays?

- LogP : Estimated ~2.1 (moderate lipophilicity due to o-tolyl and thiophene).

- pKa : The primary amine (~9.5) influences protonation state in physiological conditions.

- Thermal Stability : Decomposition temperatures >200°C (typical for thiophene derivatives) ensure compatibility with high-temperature reactions .

Advanced Research Questions

Q. How do computational models predict the binding interactions of this compound with biological targets?

- Molecular Docking : The amine group forms hydrogen bonds with residues in enzyme active sites (e.g., kinases or GPCRs), while the thiophene and o-tolyl groups engage in π-π stacking .

- MD Simulations : Reveal stability in binding pockets over nanosecond timescales, with RMSD <2.0 Å indicating favorable interactions .

Q. What strategies resolve contradictions in reported biological activity data for thiophene-methanamine derivatives?

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?

- Substitution Effects : Introducing electron-withdrawing groups (e.g., -Cl) on the o-tolyl ring enhances blood-brain barrier permeability.

- Amine Modifications : Converting the primary amine to a secondary or tertiary amine reduces off-target interactions .

Key Challenges & Methodological Recommendations

- Synthetic Scalability : Catalytic methods (e.g., flow chemistry) improve yield (>70%) and reduce purification steps .

- Analytical Validation : Combine LC-MS with H-N HMBC NMR to confirm amine group integrity .

- Biological Assays : Use orthogonal assays (e.g., SPR + cell viability) to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.